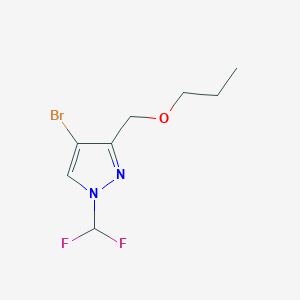
(3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with diverse applications in scientific research. Its unique structural composition, featuring both a fluorinated aromatic ring and a pyrrolidine ring, renders it a compound of interest across various fields including chemistry, biology, and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves several key steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: The synthesis typically begins with the creation of a (3-fluoro-4-methoxyphenyl) precursor. This might be achieved via a halogenation reaction, introducing a fluorine atom into a methoxyphenyl compound under controlled conditions.
Pyrrolidine Ring Incorporation: The next step involves introducing the pyrrolidine ring. This could be achieved through a cyclization reaction where the intermediate reacts with a suitable nitrogen-containing precursor to form the pyrrolidine ring.
Coupling Reaction: The final step involves the coupling of the (3-fluoro-4-methoxyphenyl) component with the pyrrolidine component, facilitated by a suitable coupling reagent, such as a peptide coupling agent under mild reaction conditions.
Industrial Production Methods
Industrial synthesis of this compound might employ scalable methods such as:
Continuous Flow Chemistry: This method allows for the continuous synthesis of large quantities of the compound while maintaining consistent reaction conditions.
Batch Processing: Traditional batch processing with optimized reaction conditions for each stage of synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly on the pyrrolidine ring.
Reduction: Reductive conditions can alter the fluorinated aromatic ring.
Substitution: Both the methoxy and fluoro groups on the phenyl ring make it amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reagents: Lithium aluminum hydride (LiAlH4) is a common choice.
Substitution Reagents: Organometallic reagents or halogenated agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
The compound finds extensive applications in multiple fields:
Chemistry: Used as a model compound in reaction mechanism studies.
Biology: Its interaction with biological systems is studied to understand cellular processes.
Medicine: Potential therapeutic agent for targeting specific biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and polymers.
Mécanisme D'action
Compared to other compounds with similar structures, this compound exhibits unique properties due to the presence of both a fluorinated aromatic ring and a pyrrolidine ring:
Unique Structural Features: The combination of a fluorinated aromatic ring and a pyrrolidine ring is rare.
Enhanced Stability: The fluorine atom increases the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
(3-Fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(4-Methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Propriétés
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-3-6-17(20-10-12)24-14-7-8-21(11-14)18(22)13-4-5-16(23-2)15(19)9-13/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJBCSXMYSQTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2646775.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide](/img/structure/B2646779.png)

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2646783.png)
![N'-(2,4-difluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2646785.png)
![6-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2646786.png)

![2-(4-acetylpiperazin-1-yl)-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-oxoacetamide](/img/structure/B2646789.png)


